N-[(1S,3R)-3-carbamoylcyclopentyl]-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide
Description
N-[(1S,3R)-3-carbamoylcyclopentyl]-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which is often associated with significant biological activity. The presence of both carbamoyl and phenyl groups further enhances its chemical versatility and potential for interaction with biological targets.
Properties
IUPAC Name |
N-[(1S,3R)-3-carbamoylcyclopentyl]-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c21-18(24)15-7-8-16(11-15)22-19(25)23-12-17(14-5-2-1-3-6-14)20(13-23)9-4-10-20/h1-3,5-6,15-17H,4,7-13H2,(H2,21,24)(H,22,25)/t15-,16+,17?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCZWUGTXXJLMO-GARXDOFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C3=CC=CC=C3)C(=O)NC4CCC(C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CN(CC2C3=CC=CC=C3)C(=O)N[C@H]4CC[C@H](C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,3R)-3-carbamoylcyclopentyl]-8-phenyl-6-azaspiro[34]octane-6-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,3R)-3-carbamoylcyclopentyl]-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[(1S,3R)-3-carbamoylcyclopentyl]-8-phenyl-6-azaspiro[3
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: Its potential biological activity has led to studies on its interactions with enzymes and receptors.
Medicine: The compound is being explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Its chemical versatility makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,3R)-3-carbamoylcyclopentyl]-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with carbamoyl and phenyl groups, such as:
- 2,6-Diazaspiro[3.4]octane derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
N-[(1S,3R)-3-carbamoylcyclopentyl]-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential for high specificity in biological interactions make it a valuable compound for research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
